molecular formula C7H10N4O2 B12885981 ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

Cat. No.: B12885981
M. Wt: 182.18 g/mol
InChI Key: AEQUEBHMCYGILF-UHFFFAOYSA-N
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Description

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of an ethyl ester group, a pyrazole ring, and an iminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate typically involves the reaction of ethyl carbamate with a pyrazole derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the pyrazole derivative. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted carbamates with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler carbamate with similar ester functionality.

    Methyl carbamate: Another carbamate with a methyl ester group instead of an ethyl group.

    Propyl carbamate: A carbamate with a propyl ester group.

Uniqueness

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate is unique due to the presence of the pyrazole ring and iminomethyl group, which confer distinct chemical and biological properties

Biological Activity

Ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate, a compound derived from pyrazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and applications of this compound based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of ethyl carbamate with 1H-pyrazole derivatives. Characterization is performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry : To confirm molecular weight.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

CompoundCOX Inhibition (%)Reference
This compound68.4%
Standard Drug (Ibuprofen)75.0%

The compound's mechanism involves classical hydrogen bonding and π-π interactions with the COX active site, enhancing its residence time and efficacy against inflammation.

2. Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The compound's antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

3. Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. This compound has been evaluated for its ability to scavenge free radicals.

Assay TypeIC50 Value (µg/mL)Reference
DPPH Assay25 µg/mL
ABTS Assay30 µg/mL

The compound exhibits a strong capacity to neutralize free radicals, contributing to its potential therapeutic applications.

Case Studies

Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy
In a controlled study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, supporting its use as an antimicrobial agent in clinical settings.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl N-[(E)-1H-pyrazol-5-yliminomethyl]carbamate

InChI

InChI=1S/C7H10N4O2/c1-2-13-7(12)9-5-8-6-3-4-10-11-6/h3-5H,2H2,1H3,(H2,8,9,10,11,12)

InChI Key

AEQUEBHMCYGILF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)N/C=N/C1=CC=NN1

Canonical SMILES

CCOC(=O)NC=NC1=CC=NN1

Origin of Product

United States

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